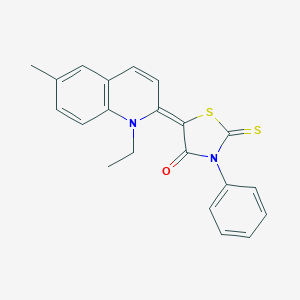
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines quinoline, thiazolidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-methylquinoline with ethyl acetoacetate, followed by cyclization with phenyl isothiocyanate. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or quinoline groups can be modified using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alkoxides; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Modified quinoline or phenyl derivatives
Scientific Research Applications
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may intercalate with DNA, while the thiazolidine ring could interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Ethyl-6-methyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one
- 5-(1-Ethyl-6-methyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-thiazolidin-4-one
Uniqueness
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The combination of quinoline, thiazolidine, and phenyl groups provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C21H18N2OS2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(5E)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2OS2/c1-3-22-17-11-9-14(2)13-15(17)10-12-18(22)19-20(24)23(21(25)26-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3/b19-18+ |
InChI Key |
RCJHTUCHCFWPCF-VHEBQXMUSA-N |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)C |
Isomeric SMILES |
CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)C |
Canonical SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B273783.png)
![N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B273784.png)
![4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B273786.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide](/img/structure/B273789.png)
![5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273790.png)
![2-Furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273791.png)
![4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273792.png)

![Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B273802.png)

![1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine](/img/structure/B273807.png)
![2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B273808.png)
